N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O4S2 and its molecular weight is 535.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Research has demonstrated that benzofused thiazole derivatives possess significant antioxidant and anti-inflammatory activities. These compounds have been synthesized and evaluated for their capacity to scavenge reactive species and inhibit inflammatory responses, showing distinct activities comparable to standard references. This underscores their potential as templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Biological Importance and Synthetic Procedures
Benzothiazoles and their derivatives have been recognized for their broad spectrum of biological activities, including therapeutic potential as antitumor, antimicrobial, and CNS acting drugs. Reviews on synthetic procedures to access benzothiazoles highlight the versatility of these compounds in medicinal chemistry, emphasizing their role in developing new pharmacophores with varied biological activities (Rosales-Hernández et al., 2022).
Pharmacological Activities
Benzothiazole derivatives have been extensively explored for their pharmacological activities. They exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The structural features of benzothiazole compounds contribute to their efficacy and potential as therapeutic agents (Sumit et al., 2020).
Potential for Drug Design
The unique chemical structure of benzothiazole derivatives offers significant potential for drug design. Their ability to interact with various biological targets, coupled with the possibility of structural modification to enhance biological activity, makes them valuable scaffolds in medicinal chemistry. This versatility supports ongoing research efforts to exploit benzothiazole derivatives in the development of novel therapeutic agents with improved efficacy and safety profiles (Bhat & Belagali, 2020).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2.ClH/c1-30-17-8-9-18(31-2)21-20(17)26-24(34-21)28(11-5-10-27-12-14-32-15-13-27)23(29)22-25-16-6-3-4-7-19(16)33-22;/h3-4,6-9H,5,10-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJASQIMDZIVTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.